molecular formula C8H12N2O2 B1467054 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1479171-22-6

6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1467054
CAS No.: 1479171-22-6
M. Wt: 168.19 g/mol
InChI Key: YUBWLOBRHGXXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. This particular compound features a sec-butyl group at the 6th position of the pyrimidine ring and two keto groups at the 2nd and 4th positions.

Biochemical Analysis

Biochemical Properties

6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions suggest that this compound may have potential anti-inflammatory properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nuclear factor κB pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, this compound can alter the expression of specific genes involved in cellular metabolism, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of inducible nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide . This inhibition can lead to a decrease in inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing their production . This interaction can lead to changes in metabolic pathways and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. This localization is essential for its role in modulating cellular processes and achieving its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through various methods such as the Biginelli reaction or the condensation of urea with β-dicarbonyl compounds.

    Introduction of the sec-butyl Group: The sec-butyl group can be introduced via alkylation reactions. This involves the use of sec-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Formation of the Dione Structure: The keto groups at the 2nd and 4th positions are typically introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of sec-butyl alcohol or sec-butyl ketone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products

    Oxidation: sec-butyl alcohol, sec-butyl ketone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: A pyrimidine derivative with similar dione structure but without the sec-butyl group.

    Uracil: A naturally occurring pyrimidine base found in RNA.

    Thymine: A pyrimidine base found in DNA.

Uniqueness

6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the sec-butyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its lipophilicity and potentially improve its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

6-butan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-5(2)6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBWLOBRHGXXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-(sec-butyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.